molecular formula C13H17Cl2N3S B6487677 4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1216921-33-3

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B6487677
CAS No.: 1216921-33-3
M. Wt: 318.3 g/mol
InChI Key: GFDBQYRKLCAVOR-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” is a complex organic molecule that contains several functional groups. It includes a benzothiazole ring, which is a type of heterocyclic compound, a piperazine ring, which is a common feature in many pharmaceutical drugs, and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a piperazine ring. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom, while the piperazine ring is a saturated six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the piperazine ring, and the chlorine atom. The benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions, while the piperazine ring could be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and piperazine rings could affect its solubility, while the chlorine atom could influence its reactivity .

Scientific Research Applications

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has many applications in scientific research. It has been used as a ligand for protein-protein interactions, and as a tool for studying the structure and function of proteins. It has also been used as a fluorescent probe for imaging and tracking cellular processes. In addition, this compound has been used to study the structure and dynamics of biomolecules, such as DNA and RNA. It has also been used to study the binding of proteins to DNA and to investigate the mechanism of action of drugs.

Mechanism of Action

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride binds to proteins and other molecules through hydrogen bonds and electrostatic interactions. It can form a complex with the target molecule, which can then be used to study the structure and dynamics of the molecule. This compound can also be used to study the binding of proteins to DNA and to investigate the mechanism of action of drugs.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on the nervous system and to investigate the effect of drugs on the cardiovascular system. This compound has also been used to study the effects of certain compounds on the immune system and to investigate the effect of certain compounds on the metabolism.

Advantages and Limitations for Lab Experiments

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has several advantages for use in laboratory experiments. It is a small molecule with a high purity and is soluble in water and other polar solvents. It is also a relatively inexpensive compound, making it a cost-effective tool for scientific research. The main limitation of this compound is that it is not very stable, so it must be stored in a cool, dry place.

Future Directions

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has many potential future applications in scientific research. It could be used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. It could also be used to study the structure and dynamics of proteins and other biomolecules. Additionally, this compound could be used to study the binding of proteins to DNA and to investigate the mechanism of action of drugs. It could also be used to study the effects of certain compounds on the metabolism. Finally, this compound could be used as a tool for drug screening and drug development.

Synthesis Methods

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can be synthesized using several methods, including the reaction of 4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole with hydrochloric acid. This reaction yields this compound in a high yield, with a purity of greater than 95%. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The reaction is typically completed in less than 5 minutes.

Properties

IUPAC Name

4-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-2-16-6-8-17(9-7-16)13-15-12-10(14)4-3-5-11(12)18-13;/h3-5H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDBQYRKLCAVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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